molecular formula C10H13NO B1592334 7-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 1032279-33-6

7-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No. B1592334
M. Wt: 163.22 g/mol
InChI Key: RWAJCHDFYSLZND-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydro-1H-inden-1-amine, also known as TMA-2, is a psychoactive substance that belongs to the family of phenethylamines. It is a derivative of the more well-known substance, 2,5-dimethoxy-4-methylamphetamine (DOM), which was first synthesized in the 1960s. TMA-2 is a potent hallucinogen that has been the subject of scientific research due to its potential therapeutic effects.

Scientific Research Applications

Chiral Discrimination via NMR

7-Methoxy-2,3-dihydro-1H-inden-1-amine and related compounds have been utilized as part of chiral derivatizing agents for distinguishing enantiomeric alcohols and amines via 1H NMR . These agents aid in determining the enantiomeric purities and absolute configurations of various compounds, showcasing their utility in stereochemical analysis (Miyano et al., 1989).

NMDA Receptor Antagonists

The structural modification of ifenprodil, leading to the creation of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols , has introduced a new class of NR2B-selective NMDA receptor antagonists. These compounds demonstrate high affinity for the NR2B receptor subtype, indicating their potential for therapeutic use in conditions mediated by NMDA receptor dysfunction (Tewes et al., 2010).

Enhanced Lipase-Catalyzed N-Acylation

Research into lipase-catalyzed kinetic resolution of amines highlighted the use of ethyl methoxyacetate as an acylation reagent to significantly increase the reaction rate of aminolysis of 1-phenylethanamine. This discovery underscores the importance of selecting appropriate acylation reagents to enhance enzymatic reactions, with implications for industrial applications in producing enantiopure amines (Cammenberg et al., 2006).

Anticoccidial and Antimicrobial Activities

The Michael addition of an amine to 6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one and subsequent reactions produce compounds with notable anticoccidial and antimicrobial activities . These findings suggest the potential for developing new agents to combat microbial infections and coccidiosis, a parasitic disease in poultry (Georgiadis, 1976).

Antitumor Activity

The synthesis and biological evaluation of 7-substituted 1,2-aziridinomitosenes, derived from mitomycin A, have revealed good activities against P-388 leukemia in mice . This research underscores the potential of structurally modified mitomycin analogs as antitumor agents, offering insights into developing new chemotherapeutic options (Iyengar et al., 1986).

Safety And Hazards

Warning (H302, H315, H319, H335) .

properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-4,8H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAJCHDFYSLZND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595190
Record name 7-Methoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-2,3-dihydro-1H-inden-1-amine

CAS RN

1032279-33-6
Record name 7-Methoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 7-methoxy-indan-1-one oxime (CAS 908108-58-7, (E)-oxime 179899-16-2) (22.3 g, 126 mmol)) and Raney-Nickel (11.26 g) in tetrahydrofuran (570 mL) and methanol (570 mL) was hydrogenated at 100 bar hydrogen-pressure at 60° C. for 22 h. Filtered the catalyst off, washed with methanol and tetrahydrofuran, all volatiles were removed in vacuum to give the title compound as a brown oil (19.95 g, 97%, HPLC 0.4 min), MS (ISP) m/e=164.2 [(M+H)+].
Name
7-methoxy-indan-1-one oxime
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
11.26 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

A mixture of 7-methoxy-indan-1-one oxime (CAS no: 908108-58-7, (E)-oxime 179899-16-2) (4.59 g, 25.9 mmol) in ethanol (500 mL) with 10% palladium on carbon (4.59 g) was hydrogenated at 23° C. and atmospheric pressure for 16 h. Filtered the catalyst off, washed with ethanol, evaporated the filtrate totally and dried in high vacuum to give the title compound as a brown oil (2.7 g, 64%); MS: m/e=164.2 (M+H+).
Name
7-methoxy-indan-1-one oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
4.59 g
Type
catalyst
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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